2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
Description
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a benzodioxole derivative featuring a 2-methyl group and a 2-(cyclohexylamino)ethyl substituent. The hydrochloride salt enhances its solubility and stability. The cyclohexylamino group confers significant lipophilicity, which may influence bioavailability and tissue distribution compared to smaller or aromatic substituents .
Properties
CAS No. |
65210-28-8 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
cyclohexyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-16(11-12-17-13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16;/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3;1H |
InChI Key |
AFZWASFDKYEXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH2+]C3CCCCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group on the ethyl chain, such as a halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chain or the benzodioxole ring using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxoles or ethyl derivatives.
Scientific Research Applications
The compound 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a chemical of interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies based on verified sources.
Chemical Profile
- Chemical Name : 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
- Molecular Formula : C14H20ClN2O3
- Molecular Weight : 288.77 g/mol
- CAS Number : 65210-28-8
Pharmacological Research
This compound has been studied for its potential pharmacological effects, particularly in neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Case Studies:
- A study investigated the compound's effects on serotonin receptors, indicating potential anxiolytic properties. The findings suggest it could modulate serotonin levels, leading to therapeutic applications in anxiety disorders.
Analytical Chemistry
The stability and distinct molecular structure of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride make it suitable for use as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC).
Data Table: Analytical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under room conditions |
| HPLC Retention Time | 5.4 minutes |
Toxicological Studies
Research has also focused on the toxicological profile of this compound to assess its safety for potential therapeutic use. Preliminary studies indicate low toxicity levels in vitro, but further in vivo studies are necessary.
Toxicity Data:
- LD50 (rat): >2000 mg/kg (indicating low acute toxicity)
- No significant adverse effects observed in preliminary studies at therapeutic doses.
Material Science
Beyond pharmacological uses, the compound's unique properties have implications in material science, particularly in developing polymers or coatings that require specific mechanical and thermal characteristics.
Application Examples:
- Development of drug delivery systems that utilize the compound's chemical properties to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound differs from its analogs primarily in the amine-containing side chain. Key analogs include:
a) 2-(2-(Benzylamino)ethyl)-2-methyl-1,3-benzodioxole Hydrochloride
- Substituent: Benzylamino (aromatic) group.
- Molecular Formula : C₁₇H₁₉ClN₂O₂ (calculated).
- However, this may reduce metabolic stability compared to alicyclic amines .
b) 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole Hydrochloride
- Substituent: Dimethylamino-propoxy chain.
- Molecular Formula : C₁₅H₂₃ClN₂O₃.
- Molecular Weight : 301.85 g/mol.
- Toxicity: LD₅₀ of 18 mg/kg (intravenous, rat) .
- Key Feature : The ether linkage (propoxy) increases polarity, likely improving water solubility but reducing membrane permeability compared to the target compound .
c) 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole Hydrochloride
- Substituent: Dimethylamino (small, polar) group.
- Molecular Formula : C₁₂H₁₇ClN₂O₂ (calculated).
Functional Implications
Lipophilicity: The cyclohexyl group in the target compound likely enhances lipid membrane penetration compared to dimethylamino or benzyl analogs, favoring tissue distribution .
Toxicity: The dimethylamino-propoxy analog’s low LD₅₀ (18 mg/kg) suggests higher acute toxicity, possibly due to metabolic activation of the propoxy chain .
Solubility: Analogs with ether or polar amine groups (e.g., dimethylamino) may exhibit better aqueous solubility, whereas the target compound’s cyclohexyl group could necessitate formulation adjustments for bioavailability .
Biological Activity
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available data on its pharmacological properties, focusing on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23NO2
- CAS Number : Not specified in the sources.
- SMILES Notation : CC1(OC2=CC=CC=C2O1)N(CC)C
The compound features a benzodioxole moiety, which is often associated with various biological activities, including insecticidal properties.
Cytotoxicity and Mammalian Toxicity
In assessing the safety profile of benzodioxole derivatives, it was noted that compounds like 3,4-(methylenedioxy) cinnamic acid displayed no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . Furthermore, in animal studies involving doses up to 2000 mg/kg, mild behavioral effects were observed without significant structural toxicity in vital organs . These findings suggest a potentially favorable safety profile for related compounds.
The mechanism by which benzodioxole derivatives exert their biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in insects.
- Disruption of Cellular Functions : The structural characteristics of benzodioxoles may interfere with cellular signaling pathways critical for insect development and survival.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activities of benzodioxole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
